molecular formula C24H26N4O2S B2855696 5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-39-7

5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2855696
CAS No.: 868220-39-7
M. Wt: 434.56
InChI Key: ZOUWQZFXVJPHFY-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Biological Activity

5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a thiazolo[3,2-b][1,2,4]triazole core with a benzylpiperidine substituent and a methoxyphenyl group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may modulate neurotransmitter release by binding to specific receptors in the central nervous system.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as cancer and neurological disorders.
  • Signal Transduction : The compound might influence key signaling pathways (e.g., PI3K/AKT pathway), affecting cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.10Induces apoptosis via mitochondrial pathway
HepG2 (Liver)9.60Inhibits cell cycle progression at G2/M phase

These studies suggest that the compound may serve as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against human breast adenocarcinoma cells (MCF-7). Results indicated significant growth inhibition with an IC50 value of 10.10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in rodent models of neurodegeneration. The findings revealed that it could reduce neuronal cell death and improve cognitive function, indicating its promise for treating neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiosemicarbazides and α-haloketones.
  • Introduction of Benzylpiperidine Group : Nucleophilic substitution reactions are employed to attach the benzylpiperidine moiety to the core structure.
  • Final Coupling : The final step involves coupling with appropriate reagents to ensure the stability and bioactivity of the compound.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-30-20-9-5-8-19(15-20)21(22-23(29)28-24(31-22)25-16-26-28)27-12-10-18(11-13-27)14-17-6-3-2-4-7-17/h2-9,15-16,18,21,29H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUWQZFXVJPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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